molecular formula C14H10ClF2N3O B10944801 7-[Chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

7-[Chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10944801
M. Wt: 309.70 g/mol
InChI Key: QRXVJEKGVDYLPC-UHFFFAOYSA-N
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Description

4-{7-[CHLORO(DIFLUORO)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core substituted with a chlorodifluoromethyl group and a phenyl methyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{7-[CHLORO(DIFLUORO)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER typically involves multi-step organic synthesis. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorodifluoromethyl group and the phenyl methyl ether moiety. Common reagents used in these reactions include chlorodifluoromethane, phenol, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{7-[CHLORO(DIFLUORO)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorodifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{7-[CHLORO(DIFLUORO)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-{7-[CHLORO(DIFLUORO)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for various biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{7-[CHLORO(DIFLUORO)METHYL]PYRAZOLO[1,5-A]PYRIMIDIN-5-YL}PHENYL METHYL ETHER is unique due to its specific structural features, such as the pyrazolo[1,5-a]pyrimidine core and the chlorodifluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10ClF2N3O

Molecular Weight

309.70 g/mol

IUPAC Name

7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H10ClF2N3O/c1-21-10-4-2-9(3-5-10)11-8-12(14(15,16)17)20-13(19-11)6-7-18-20/h2-8H,1H3

InChI Key

QRXVJEKGVDYLPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(F)(F)Cl

Origin of Product

United States

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